2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile
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Description
“2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile” is a chemical compound with the molecular formula C12H11N3OS . It’s available for purchase online for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (NH2), a methoxyphenyl group (C6H4OCH3), a sulfanyl group (SH), and a malononitrile group (C3N2) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.3 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the sources I found.Scientific Research Applications
Convenient Synthesis of 2-Aminothiophene Derivatives
A study highlighted the synthesis of 2-aminothiophene derivatives using 2-(1-Amino-2-((4-methoxyphenyl)sulfanyl)ethylidene)malononitrile under ultrasound irradiation. This method offers a convenient approach to synthesizing 2-aminothiophenes, which are valuable in pharmaceutical and material sciences, by combining ethyl cyanoacetate or malononitrile with α-methylene carbonyl compounds and elemental sulfur. The process is accelerated under aqueous conditions, producing products that precipitate spontaneously, making them easily recoverable by simple filtration (Mojtahedi, Abaee, Mahmoodi, & Adib, 2010).
Diagnostic Imaging in Alzheimer's Disease
Another application involves using a derivative of this compound, specifically in the context of Alzheimer's disease. Researchers utilized this compound for positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and monitors response to treatments, highlighting the compound's significance in neurodegenerative disease research (Shoghi-Jadid et al., 2002).
Synthesis of Novel Schiff Bases
Research on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a derivative of this compound, has shown promising antimicrobial activity. This study emphasizes the compound's utility in developing antimicrobial agents, highlighting its potential in medical applications (Puthran et al., 2019).
Organic Light Emitting Diode (OLED) Material Development
A derivative of this compound was synthesized and evaluated for its use as a low molecular weight fluorescent material in OLEDs. The study showcases the compound's effectiveness in electroluminescence, offering an alternative to traditional polymer-based OLED materials, which opens new avenues in material science for developing energy-efficient display and lighting technologies (Percino et al., 2019).
Properties
IUPAC Name |
2-[1-amino-2-(4-methoxyphenyl)sulfanylethylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-16-10-2-4-11(5-3-10)17-8-12(15)9(6-13)7-14/h2-5H,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTCIJUASYKCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=C(C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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